REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:1]([O:20][CH3:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18]
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Name
|
|
Quantity
|
780 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC(C)C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
117 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a heating mantle, stirrer, sub-surface inlet tube with a nitrogen
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
ADDITION
|
Details
|
About 400 grams of methanol were then added via the sub-surface inlet tube over 3.5 hours (acid number=9.6), 200 grams of additional methanol
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
were added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |